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Compound of Interest

Compound Name: Anabasamine

CAS No.: 400738-05-8

Cat. No.: B132836 Get Quote

Content Type: Technical Guide / Whitepaper Subject: Anabasamine (CAS: 20410-87-1)

Source Material:Anabasis aphylla Alkaloid Fraction

Executive Summary
Anabasamine is a rare bipyridine-piperidine alkaloid isolated primarily from the aerial parts of

Anabasis aphylla (Chenopodiaceae). Structurally distinct from its congener anabasine,

anabasamine features a unique 5-(1-methylpiperidin-2-yl)-2,3'-bipyridine scaffold.[1] While

anabasine is a well-characterized nicotinic acetylcholine receptor (nAChR) agonist and

insecticide, anabasamine occupies a distinct pharmacological niche with reported activity in

anti-inflammatory pathways and cholinesterase inhibition.[2]

This guide outlines a rigorous, self-validating screening protocol to characterize the preliminary

biological activity of anabasamine. It moves beyond generic alkaloid screening, focusing on

the specific neuro-immunological interface relevant to this chemical class.

Chemical Profile & Purity Validation
Before biological screening, the test substance must be chemically validated. Anabasamine is

often co-extracted with anabasine, aphylline, and lupinine; therefore, high-purity isolation is the

critical first step to avoid false positives driven by impurities.

Structural Identity[1][3]
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IUPAC Name: 5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine[1][3][4]

Molecular Formula:

[4]

Molecular Weight: 253.34 g/mol

Key Structural Feature: A bipyridine core substituted with an N-methylpiperidine ring,

distinguishing it from the simpler pyridine-piperidine structure of anabasine.

Purity Protocol (Pre-Screening)
Objective: Ensure >98% purity to attribute biological effects solely to anabasamine.

Extraction Source: Aerial parts of Anabasis aphylla.

Isolation: Column chromatography (Silica gel) using

gradients.

Validation Step:

HPLC: Reverse-phase C18 column, Acetonitrile/Water (+0.1% TFA) gradient.

1H-NMR (500 MHz, CDCl3): Verify the N-methyl singlet (~2.2 ppm) and bipyridine

aromatic protons.

MS: ESI-MS

.

Tier 1: In Vitro Enzymatic Screening (Cholinergic
System)
Given the structural homology of Anabasis alkaloids to known cholinergic modulators, the

primary screen targets Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Rationale
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Anabasamine's bulky bipyridine structure suggests potential dual-site binding (catalytic and

peripheral anionic sites) on AChE, a mechanism often observed in complex alkaloid inhibitors.

Protocol: Modified Ellman’s Assay
Sensitivity: High | Throughput: 96-well plate format

Reagents:

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Enzyme: Electrophorus electricus AChE (Type VI-S).

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Workflow:

Dissolution: Dissolve Anabasamine in DMSO (Final well concentration <0.5% DMSO).

Incubation: Mix Enzyme + Buffer + Anabasamine (0.1 – 100

M) for 15 mins at 25°C.

Reaction Start: Add DTNB + ATChI.

Measurement: Monitor absorbance at 412 nm for 5 mins (kinetic mode).

Calculation: Determine % Inhibition and IC50 using non-linear regression.

Validation Control:

Positive Control: Galantamine (IC50 ~0.5

M) or Tacrine.

Negative Control: Buffer + DMSO only.
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Tier 2: Receptor Binding & Electrophysiology
Anabasamine is a putative ligand for nicotinic receptors.[2][5] Unlike anabasine (a potent

agonist), the bipyridine moiety of anabasamine may confer partial agonist or antagonist

properties, particularly at

or

subtypes.

Protocol: Radioligand Binding Assay (nAChR)
Objective: Determine affinity (

) for neuronal nAChRs.

Membrane Prep: Rat cortical membranes (rich in

) or PC12 cells.

Radioligand:

-Epibatidine (high affinity agonist) or

-\alpha-Bungarotoxin (

specific).

Competition: Incubate membranes with radioligand + Anabasamine (

to

M).

Termination: Rapid filtration through GF/B filters pre-soaked in polyethyleneimine.

Analysis: Scintillation counting.

Data Interpretation:

Displacement > 50% at 10
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M warrants functional electrophysiology (Patch-clamp) to distinguish agonism from
antagonism.

Tier 3: Functional In Vivo Screening (Anti-
Inflammatory)
Historical pharmacological data (Farmakol Toksikol, 1982) suggests anabasamine influences

the pituitary-adrenal system, mediating anti-inflammatory effects. This is a critical divergence

from pure neurotoxicity screening.

Protocol: Carrageenan-Induced Paw Edema
Objective: Assess acute anti-inflammatory activity.[6]

Subjects: Wistar Rats (Male, 180-220g). Groups (n=6):

Vehicle Control (Saline).

Positive Control (Indomethacin 10 mg/kg).

Anabasamine Low Dose (5 mg/kg).

Anabasamine High Dose (20 mg/kg).

Methodology:

Administration: IP or Oral gavage of Anabasamine 1 hour prior to induction.

Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-

injection.

Endpoint: Calculate % Inhibition of Edema =

.

Visualization of Screening Architecture
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The following diagram illustrates the logical flow of the screening cascade, ensuring resource

efficiency by filtering candidates through low-cost in vitro assays before expensive in vivo

models.

Tier 1 & 2: In Vitro Profiling

Tier 3: Functional In Vivo
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Caption: Integrated screening cascade for Anabasamine, prioritizing chemical validation

followed by neuro-enzymatic and functional immunological assays.

Data Synthesis & Expected Outcomes
The following table summarizes the expected quantitative metrics based on the chemical class

properties of Anabasis alkaloids.

Assay Type Target Metric
Reference
Standard

Anabasamine
Target Profile

Enzymatic AChE IC50
Galantamine (0.5

M)

< 50

M (Moderate Inhibitor)

Receptor nAChR Nicotine (1-10 nM)
100 nM - 1

M (Modulator)

Toxicity LD50 (Mouse IV)
Anabasine (~11-16

mg/kg)

Determine (Likely

~10-20 mg/kg)

Functional Edema Inhibition
Indomethacin (40-

50%)

> 30% Inhibition

(Significant)

Mechanism of Action Hypothesis
Anabasamine likely acts as a bimodal modulator. The piperidine ring mimics acetylcholine,

driving cholinergic interaction, while the bipyridine system may exert allosteric effects or

interact with immune-regulatory

nAChRs on macrophages, explaining the anti-inflammatory activity observed in early Russian
literature.
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Caption: Hypothesized dual-mechanism of Anabasamine involving enzymatic inhibition and

receptor modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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